Hexadecyldimethylamine Hexadecyldimethylamine Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Brand Name: Vulcanchem
CAS No.: 75444-69-8
VCID: VC13341800
InChI: InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCN(C)C
Molecular Formula: C18H39N
Molecular Weight: 269.5 g/mol

Hexadecyldimethylamine

CAS No.: 75444-69-8

Cat. No.: VC13341800

Molecular Formula: C18H39N

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

Hexadecyldimethylamine - 75444-69-8

Specification

CAS No. 75444-69-8
Molecular Formula C18H39N
Molecular Weight 269.5 g/mol
IUPAC Name N,N-dimethylhexadecan-1-amine
Standard InChI InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
Standard InChI Key NHLUVTZJQOJKCC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCN(C)C
Canonical SMILES CCCCCCCCCCCCCCCCN(C)C

Introduction

Chemical Identity and Physicochemical Properties

Hexadecyldimethylamine is a colorless to pale yellow liquid at room temperature, with a molecular weight of 269.51 g/mol. Its structure consists of a hexadecyl (C16) chain bonded to a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2). Key physicochemical properties are summarized below:

PropertyValueSource
Density (20°C)0.801 g/mL
Boiling Point148°C at 2 mmHg
Melting Point12°C
Flash Point147°C
Refractive Index (nD20n_D^{20})1.444
SolubilityInsoluble in water; soluble in organic solvents
LogP (Octanol-Water)6.03

The compound’s low water solubility and high lipophilicity (LogP=6.03\text{LogP} = 6.03) underscore its utility in nonpolar systems, such as emulsifiers and phase-transfer catalysts .

Synthesis and Industrial Production

Catalytic Amination of Alcohols

A patented method involves the vapor-phase reaction of 1-hexadecanol with dimethylamine over a copper-chromium-potassium oxide catalyst at 230–250°C under hydrogen pressure . This process achieves high yields (up to 97% purity) by suppressing monoalkylated byproducts through alkali metal oxide additives . Key reaction parameters include:

  • Molar Ratios: H2:Me2NH:Alcohol=5:1.12:1.0\text{H}_2:\text{Me}_2\text{NH}:\text{Alcohol} = 5:1.12:1.0

  • Space Velocity: 0.15–0.25 L alcohol/(L catalyst·h)

  • Temperature: 230–250°C .

Oxidation to Amine Oxides

Hexadecyldimethylamine is oxidized with hydrogen peroxide in the presence of sodium hydroxide to produce hexadecyldimethylamine-N-oxide (OA-16), a zwitterionic surfactant . This reaction proceeds via:

C18H39N+H2O2NaOHC18H39NO+H2O\text{C}_{18}\text{H}_{39}\text{N} + \text{H}_2\text{O}_2 \xrightarrow{\text{NaOH}} \text{C}_{18}\text{H}_{39}\text{NO} + \text{H}_2\text{O}

The product is widely used in shampoos and oilfield foaming agents due to its high foaming capacity and stability under extreme conditions .

Recent Research and Innovations

Rheological Modifiers for Fracturing Fluids

Studies demonstrate that HD-CMHEC follows a four-parameter rheokinetic model during crosslinking:

η(t)=η+(η0η)ektn\eta(t) = \eta_{\infty} + (\eta_0 - \eta_{\infty}) e^{-kt^n}

where η\eta_{\infty} = equilibrium viscosity, kk = rate constant, and nn = shear-thinning exponent . This model optimizes gelation time (10–30 min) for field applications .

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